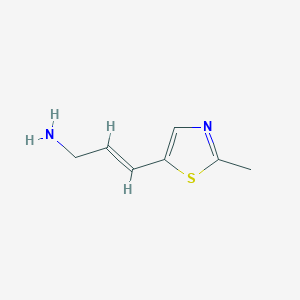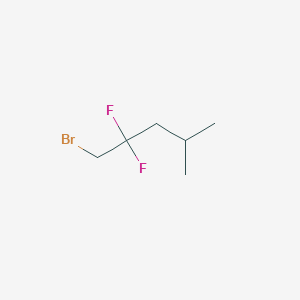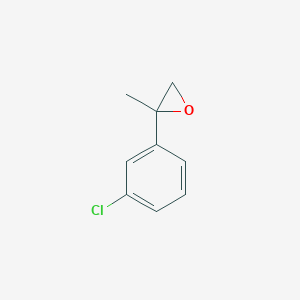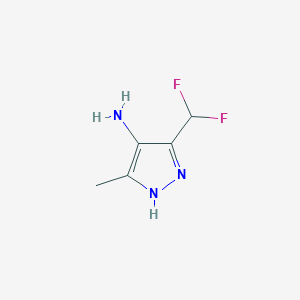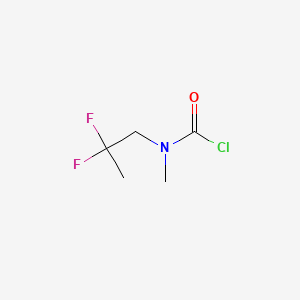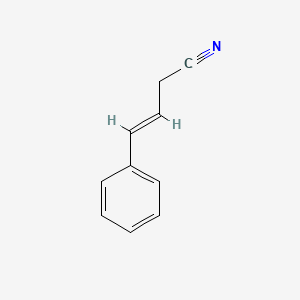
(E)-4-phenylbut-3-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-phenylbut-3-enenitrile is an organic compound characterized by the presence of a phenyl group attached to a but-3-enenitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
(E)-4-phenylbut-3-enenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with acetylene in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 80-100°C and a pressure of 1-2 atm. Another method involves the dehydration of 4-phenyl-3-hydroxybutanenitrile using a strong acid such as sulfuric acid at elevated temperatures.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-phenylbut-3-ynenitrile. This process involves the use of a palladium or platinum catalyst under hydrogen gas at pressures ranging from 5-10 atm and temperatures between 50-100°C. The resulting product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
(E)-4-phenylbut-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-phenylbut-3-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with hydrogen gas in the presence of a palladium catalyst yields 4-phenylbutanenitrile.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with hydroxylamine hydrochloride in the presence of a base forms the corresponding amidoxime.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; aqueous or acidic medium; temperatures ranging from 25-80°C.
Reduction: Hydrogen gas, palladium or platinum catalyst; pressures of 1-5 atm; temperatures between 25-50°C.
Substitution: Hydroxylamine hydrochloride, sodium hydroxide; aqueous medium; temperatures around 50-70°C.
Major Products
Oxidation: 4-phenylbut-3-enoic acid
Reduction: 4-phenylbutanenitrile
Substitution: Amidoxime derivatives
科学研究应用
(E)-4-phenylbut-3-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of (E)-4-phenylbut-3-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects.
相似化合物的比较
Similar Compounds
- 4-phenylbutanenitrile
- 4-phenylbut-3-ynenitrile
- 4-phenylbut-3-enoic acid
Uniqueness
(E)-4-phenylbut-3-enenitrile is unique due to its specific configuration and the presence of both a phenyl group and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, the (E)-configuration provides steric hindrance that can influence the compound’s interaction with biological targets, making it a valuable molecule for research and industrial applications.
属性
分子式 |
C10H9N |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
(E)-4-phenylbut-3-enenitrile |
InChI |
InChI=1S/C10H9N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5H2/b8-4+ |
InChI 键 |
CQWHLNCODHOFCT-XBXARRHUSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/CC#N |
规范 SMILES |
C1=CC=C(C=C1)C=CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


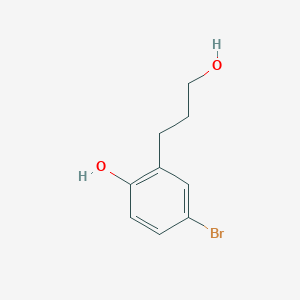

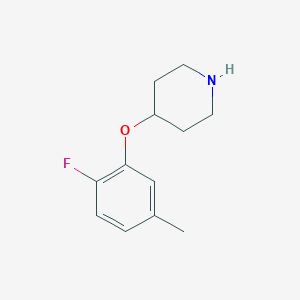
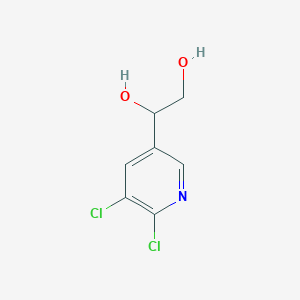



![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)
